(1-Benzylpyrrolidine-2,5-diyl)dimethanol
Description
Significance of Pyrrolidine-Based Scaffolds in Modern Organic Chemistry
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in modern organic chemistry, particularly in the development of pharmacologically active compounds. researchgate.netresearchgate.netnih.govfrontiersin.org The significance of this structural motif stems from several key properties that make it highly attractive to medicinal chemists and synthetic organic chemists.
One of the most critical features of the pyrrolidine scaffold is its three-dimensional structure. researchgate.netnih.gov Unlike flat, aromatic rings, the saturated pyrrolidine ring is non-planar, a property that allows for a more thorough exploration of three-dimensional pharmacophore space. researchgate.netresearchgate.netnih.gov This is crucial for designing drug candidates that can bind effectively to the complex, three-dimensional surfaces of biological targets like proteins and enzymes.
Furthermore, the pyrrolidine ring often contains one or more stereocenters, making it an inherently chiral scaffold. researchgate.netnih.gov The ability to control the stereochemistry of these centers is paramount in drug design, as different stereoisomers of a molecule can have vastly different biological activities and metabolic profiles. researchgate.net Pyrrolidine derivatives are also central to the field of organocatalysis, where chiral pyrrolidines, most notably proline and its derivatives, have proven to be highly effective catalysts for a wide range of asymmetric transformations. mdpi.com
| Key Features of Pyrrolidine Scaffolds | Significance in Organic Chemistry |
| Three-Dimensionality | Allows for better exploration of pharmacophore space compared to flat aromatic systems. researchgate.netresearchgate.netnih.gov |
| Chirality | The presence of stereocenters is crucial for enantioselective interactions with biological targets. researchgate.netnih.gov |
| Versatility in Synthesis | Can be readily functionalized at various positions to create diverse molecular libraries. |
| Role in Organocatalysis | Chiral pyrrolidines are powerful organocatalysts for asymmetric synthesis. mdpi.com |
| Presence in Nature | The pyrrolidine ring is a core component of many natural products and alkaloids. frontiersin.orgnih.govwikipedia.org |
Overview of (1-Benzylpyrrolidine-2,5-diyl)dimethanol as a Versatile Chiral Building Block
This compound is a chiral molecule that serves as a valuable intermediate and building block in organic synthesis. clearsynth.comsigmaaldrich.com Its structure features a central pyrrolidine ring with a benzyl (B1604629) group attached to the nitrogen atom and hydroxymethyl groups at the 2 and 5 positions. The stereochemistry of the substituents at the 2 and 5 positions is crucial, and different stereoisomers of this compound are available.
The utility of this compound lies in its combination of a chiral scaffold and reactive functional groups. The two primary alcohol functionalities can be readily modified or used to connect the pyrrolidine core to other molecular fragments. This makes it a useful starting material for the synthesis of more complex chiral ligands, catalysts, and biologically active molecules. For instance, it has been used in the synthesis of chiral β-amino sulfides and β-amino thiols. sigmaaldrich.com The benzyl group on the nitrogen can serve as a protecting group that can be removed under various conditions, allowing for further functionalization at the nitrogen atom.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | [1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| CAS Number | 92197-46-1 (unspecified stereochemistry) clearsynth.combldpharm.com |
| CAS Number | 269077-39-6 ((2R,5S)-isomer) unite-chem.comchemsrc.comcymitquimica.com |
| Appearance | Varies, can be an oil or solid depending on purity and isomer |
| Key Structural Features | Chiral pyrrolidine core, N-benzyl group, two primary alcohol groups |
Historical Context of Chiral Pyrrolidine Derivatives in Academic Research
The study of chiral pyrrolidine derivatives has a rich history deeply rooted in natural product chemistry. Many naturally occurring alkaloids, such as nicotine (B1678760) and hygrine, feature a pyrrolidine ring, and their isolation and structural elucidation in the late 19th and early 20th centuries spurred significant interest in this class of compounds. nih.govwikipedia.org The amino acids proline and hydroxyproline (B1673980), which are fundamental components of proteins, are also chiral pyrrolidine derivatives. nih.gov Their availability in enantiomerically pure forms made them attractive starting materials for the synthesis of other chiral molecules.
A major milestone in the application of chiral pyrrolidine derivatives came with the advent of organocatalysis. In the early 2000s, the discovery that the simple amino acid L-proline could effectively catalyze asymmetric aldol (B89426) reactions marked a turning point in the field. mdpi.com This led to an explosion of research into proline and other chiral pyrrolidine-based organocatalysts for a wide array of chemical transformations.
The development of synthetic methodologies to access a diverse range of substituted chiral pyrrolidines has been a continuous focus of academic research. nih.gov These efforts have provided chemists with a toolbox of versatile chiral building blocks, such as this compound, which are now instrumental in the construction of complex molecules for applications in medicine, materials science, and catalysis. nih.gov
| Period | Key Developments in Chiral Pyrrolidine Chemistry |
| Late 19th - Early 20th Century | Isolation and structural elucidation of pyrrolidine-containing natural products like nicotine and hygrine. nih.govwikipedia.org |
| Mid-20th Century | Use of proline and hydroxyproline as chiral starting materials in organic synthesis. nih.gov |
| Late 20th Century | Development of new synthetic methods for the stereoselective synthesis of substituted pyrrolidines. |
| Early 2000s | Emergence of proline and other chiral pyrrolidines as powerful organocatalysts in asymmetric synthesis. mdpi.com |
| Present | Continued development and application of novel chiral pyrrolidine building blocks and catalysts in advanced organic synthesis. |
Properties
IUPAC Name |
[1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNPHFSBLEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1CO)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458743 | |
| Record name | (1-Benzylpyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269077-39-6 | |
| Record name | (1-Benzylpyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control of 1 Benzylpyrrolidine 2,5 Diyl Dimethanol
Established Synthetic Routes to (1-Benzylpyrrolidine-2,5-diyl)dimethanol
The construction of the this compound core can be achieved from various acyclic and cyclic precursors. The most common strategies involve the modification of pre-formed pyrrolidine (B122466) rings bearing functional groups at the C2 and C5 positions.
Reduction of Pyrrolidine Diester Precursors (e.g., Diethyl 1-Benzylpyrrolidine-2,5-dicarboxylate)
A primary and straightforward route to this compound involves the reduction of the corresponding 2,5-dicarboxylate ester. Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a common commercially available intermediate for this purpose. chemshuttle.com This method is advantageous due to the direct conversion of the ester functional groups to the required primary alcohols.
The synthesis of the diester precursor itself typically starts from the reaction of diethyl meso-2,5-dibromoadipate with benzylamine. This reaction proceeds via a double nucleophilic substitution, leading to the formation of the N-benzylpyrrolidine ring. This method generally produces a mixture of cis and trans diastereomers of the diester, which can either be separated chromatographically or used as a mixture for the subsequent reduction. achemblock.com
The reduction of the diester to the diol is typically accomplished using a powerful reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbon of each ester group, leading to the formation of the corresponding primary alcohols upon acidic workup.
Table 1: Representative Reaction for Diester Reduction
| Precursor | Reagent | Product | Stereochemical Outcome |
|---|---|---|---|
| Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (cis/trans mixture) | LiAlH₄ | This compound (cis/trans mixture) | Stereochemistry is retained from the precursor |
Derivatization from Pyrrolidinedione Intermediates (e.g., 1-Benzylpyrrolidine-2,5-dione)
An alternative approach utilizes 1-Benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide, as the starting material. This symmetric compound can be synthesized from the condensation of succinic anhydride (B1165640) with benzylamine. The core of this methodology lies in the complete reduction of both carbonyl groups of the succinimide (B58015) ring to hydroxyl groups.
This transformation requires a strong reducing agent capable of reducing the amide carbonyls. Lithium Aluminium Hydride is the reagent of choice for this purpose. The reaction proceeds in a similar fashion to the reduction of esters, converting the dione (B5365651) into the desired diol. This route is synthetically efficient for producing the achiral cis-diol, as the starting material is planar and hydride attack typically occurs from the less sterically hindered face, leading to the cis product.
Approaches from Chiral Pool Precursors (e.g., Proline, Tartaric Acid Derivatives)
To achieve enantiomerically pure forms of this compound, chemists often turn to the chiral pool—naturally occurring, inexpensive, and enantiopure starting materials.
From L-Glutamic Acid: L-Glutamic acid is a versatile precursor for the synthesis of enantiopure 2,5-disubstituted pyrrolidines. acs.orgacs.org The synthesis of the cis-(2S,5R) isomer of the target diol can be achieved from L-pyroglutamic acid, a derivative of L-glutamic acid. The strategy involves manipulations of the carboxylic acid at C5 and the lactam carbonyl at C2 to introduce the required hydroxymethyl groups while retaining the inherent stereochemistry of the starting material.
From Tartaric Acid Derivatives (D-Mannitol): The synthesis of the trans isomers, such as (2R,5R)-1-benzyl-2,5-bis(hydroxymethyl)pyrrolidine, can be accomplished using starting materials with C2 symmetry. D-Mannitol, a sugar alcohol readily derived from fructose, serves as an effective chiral precursor. lookchem.com A published synthesis route details the conversion of D-Mannitol into an enantiomerically pure (2R,5R)-disubstituted pyrrolidine. lookchem.com This strategy leverages the pre-existing stereocenters of the starting material to construct the pyrrolidine ring with the desired absolute and relative stereochemistry.
Diastereoselective and Enantioselective Synthetic Strategies for this compound
Control over the absolute and relative stereochemistry is paramount when synthesizing chiral ligands and building blocks. Strategies to achieve this control range from the separation of diastereomers to highly sophisticated asymmetric catalytic methods.
Control over Stereochemistry in the Pyrrolidine Ring System (cis/trans Isomerism)
The relative orientation of the two hydroxymethyl groups on the pyrrolidine ring defines the cis and trans diastereomers, which possess distinct three-dimensional shapes and properties.
Cis Isomer Synthesis: The synthesis of the cis isomer is often achieved by starting with a cyclic precursor that enforces the cis relationship. For example, the catalytic hydrogenation of an enamine derived from pyroglutamic acid can lead to cis-2,5-disubstituted pyrrolidines. Furthermore, the reduction of N-benzylsuccinimide typically yields the cis-diol. A one-pot Robinson-Schopf type condensation involving 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide has been used to prepare cis-1-Benzylpyrrolidine-2,5-dicarbonitrile, which can then be reduced to the cis-diamine and subsequently converted to the diol. nih.gov
Trans Isomer Synthesis: The synthesis of the trans isomer often relies on thermodynamic control or stereospecific reactions. Iodocyclization of enantiopure E-homoallylic sulfonamides has been shown to produce trans-2,5-disubstituted pyrrolidines with high selectivity. nih.gov In some systems, the choice of nitrogen protecting group has been demonstrated to switch the stereochemical outcome from cis to trans. For instance, certain carbamates can favor the formation of cis-pyrrolidines, while a benzamide (B126) protecting group can direct the reaction to yield the trans isomer as the major product. acs.orgrsc.org
Table 2: Strategies for Diastereoselective Control
| Strategy | Typical Precursor | Resulting Isomer | Key Factor |
|---|---|---|---|
| Chiral Pool Synthesis | L-Glutamic Acid | cis | Inherent stereochemistry of starting material |
| Chiral Pool Synthesis | D-Mannitol | trans | Inherent C2-symmetry of starting material lookchem.com |
| Protecting Group Control | Amino alkyne with Benzamide | trans | Steric or electronic influence of the protecting group rsc.org |
| Protecting Group Control | Amino alkyne with Carbamate | cis | Steric or electronic influence of the protecting group rsc.org |
Chiral Induction Mechanisms in the Synthesis of this compound
Chiral induction is the process of transferring chirality from one molecule to another, thereby creating a new stereocenter with a preferred handedness.
The most direct method of chiral induction for synthesizing enantiopure this compound is the chiral pool strategy . As discussed previously, starting with enantiopure L-glutamic acid or D-mannitol directly transfers the chirality of the starting material to the final product, dictating its absolute configuration. acs.orglookchem.com
Another powerful technique involves the use of chiral auxiliaries . nih.govresearchgate.net A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. For instance, (R)-phenylglycinol can be used as a chiral auxiliary to direct the diastereoselective addition of Grignard reagents to form trans-(R,R)-disubstituted pyrrolidines. acs.org After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered. While not specifically detailed for this compound in the reviewed literature, this is a general and powerful strategy for accessing chiral pyrrolidines. scilit.comwikipedia.org
Finally, asymmetric catalysis represents a highly efficient approach. Here, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives themselves are often used as ligands in such catalytic systems, highlighting the importance of their own enantioselective synthesis. rsc.org Methods like rhodium-catalyzed asymmetric nitrene C-H insertion or iridium-catalyzed allylic aminations are modern techniques used to construct enantioenriched pyrrolidine rings from simple precursors. acs.org
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of renewable feedstocks, safer solvents, and catalytic methods.
One of the core principles of green chemistry is the use of renewable starting materials. L-pyroglutamic acid, a potential precursor for the synthesis of this compound, can be derived from biomass, making it a sustainable feedstock.
The choice of solvent is another critical aspect of green synthesis. Traditional organic syntheses often employ volatile and hazardous organic solvents. Green alternatives include water, supercritical fluids, and bio-based solvents. For instance, the synthesis of pyrrolidine derivatives has been reported in environmentally benign solvents like ethanol/water mixtures. rsc.org The use of ultrasound irradiation in conjunction with green solvents can also enhance reaction rates and reduce energy consumption. rsc.org
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with high efficiency and selectivity, thereby reducing waste. The use of metal catalysts, such as rhodium and gold, allows for the development of atom-economical cyclization reactions. nih.govacs.orgrsc.org Furthermore, organocatalysis presents a metal-free alternative for the synthesis of chiral pyrrolidines, often proceeding under mild conditions. bohrium.com Biocatalysis, using enzymes, is another promising green approach that can offer high stereoselectivity and reduce the need for harsh reagents. ontosight.ai
A summary of green chemistry principles and their potential application in the synthesis of this compound is presented in the table below.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Renewable Feedstocks | Starting from biomass-derived L-pyroglutamic acid |
| Safer Solvents | Employing water, ethanol, or other green solvents |
| Catalysis | Utilizing efficient metal, organo-, or biocatalysts to minimize waste |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product |
| Energy Efficiency | Using methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Synthetic Techniques for the Functionalization of this compound
The two primary alcohol groups in this compound offer opportunities for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. Advanced synthetic techniques can be employed to achieve selective modification of one or both of these hydroxyl groups.
Organocatalysis provides a powerful tool for the selective functionalization of diols. rsc.orgrsc.org For instance, chiral catalysts can be used to achieve enantioselective acylation or silylation, allowing for the differentiation of the two hydroxyl groups if they are in a prochiral relationship or if desymmetrization is desired. The use of nitrogen-containing organocatalysts, such as N-heterocycles and diamines, can facilitate these transformations with high selectivity under mild conditions. rsc.org
Transition metal-catalyzed reactions also offer a range of possibilities for functionalization. For example, C-H activation strategies can be used to introduce new functional groups onto the pyrrolidine ring or the benzyl (B1604629) group. researchgate.net Furthermore, the hydroxyl groups can be converted into leaving groups to facilitate nucleophilic substitution reactions, or they can be oxidized to aldehydes or carboxylic acids for further elaboration.
Selective protection of one of the hydroxyl groups is a key strategy for achieving stepwise functionalization. This can be accomplished using enzymatic catalysis or by taking advantage of subtle differences in the steric or electronic environment of the two hydroxyls. Once one group is protected, the other can be selectively modified, followed by deprotection to reveal the bifunctionalized product.
The table below outlines some advanced techniques for the functionalization of the diol moiety in this compound.
| Functionalization Technique | Reagents and Conditions | Potential Products |
| Organocatalytic Acylation | Chiral amine catalysts, acyl donors | Mono- or di-acylated derivatives with potential for stereoselectivity |
| Selective Silylation | Bulky silylating agents, base | Mono- or di-silylated ethers |
| Oxidation | Mild oxidizing agents (e.g., TEMPO) | Dialdehyde (B1249045) or dicarboxylic acid derivatives |
| Etherification | Alkyl halides, base | Di-ether derivatives |
| Conversion to Halides | Thionyl chloride, phosphorus tribromide | Dihalo derivatives for subsequent nucleophilic substitution |
These advanced synthetic methods provide a versatile toolbox for the derivatization of this compound, enabling the creation of new molecules with potentially interesting properties and applications.
Chemical Reactivity and Derivatization of 1 Benzylpyrrolidine 2,5 Diyl Dimethanol
Reactions Involving the Primary Hydroxyl Functionalities of (1-Benzylpyrrolidine-2,5-diyl)dimethanol
The two primary hydroxyl groups in this compound are key sites for a range of chemical modifications, including esterification, etherification, oxidation, and conversion to other functional groups.
Esterification and Etherification Reactions
Esterification: The primary hydroxyl groups of this compound can be readily converted to esters through reaction with various acylating agents. Acyl chlorides and acid anhydrides are commonly employed for this purpose in the presence of a base to neutralize the acidic byproduct. chemguide.co.ukresearchgate.net For instance, treatment with an acyl chloride (RCOCl) in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) would yield the corresponding diester. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org
Table 1: Representative Esterification Reactions
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl Chloride | Pyridine | (1-Benzylpyrrolidine-2,5-diyl)bis(methylene) diacetate |
Etherification: The hydroxyl groups can also be transformed into ethers, most commonly through the Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.com This method involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide. This is followed by reaction with an alkyl halide (R-X) in an SN2 reaction to furnish the diether. libretexts.org The choice of base and solvent is crucial for the success of this reaction, with polar apathetic solvents like THF or DMF being typical choices. masterorganicchemistry.com
Table 2: Representative Etherification Reactions
| Alkyl Halide | Base | Product |
|---|---|---|
| Methyl Iodide | NaH | 1-Benzyl-2,5-bis(methoxymethyl)pyrrolidine |
Selective Oxidation and Reductive Transformations of Hydroxyl Groups
Selective Oxidation: The selective oxidation of the primary hydroxyl groups of this compound can lead to the formation of the corresponding dialdehyde (B1249045) or dicarboxylic acid. The outcome of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would typically yield the dialdehyde, (1-benzylpyrrolidine-2,5-diyl)dicarbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of the dicarboxylic acid, 1-benzylpyrrolidine-2,5-dicarboxylic acid. The selective oxidation of a structurally similar compound, 2,5-bis(hydroxymethyl)furan (BHMF), to 2,5-furandicarboxylic acid (FDCA) has been extensively studied and provides a good analogy for this transformation. mdpi.comnih.govresearchgate.netmdpi.com
Reductive Transformations: While the hydroxyl groups are already in a reduced state, further reductive transformations are not applicable. However, the conversion of the hydroxyl groups to other functionalities that can then be reduced is a viable synthetic strategy.
Conversion to Halogenated Analogues and Other Activated Species
The primary hydroxyl groups of this compound can be converted into good leaving groups, such as halides or sulfonates, to facilitate subsequent nucleophilic substitution reactions.
Conversion to Halogenated Analogues: The hydroxyl groups can be replaced by halogen atoms using various halogenating agents. For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the corresponding dichloride or dibromide derivatives, respectively. These transformations typically proceed through the formation of an intermediate chlorosulfite or phosphite (B83602) ester, followed by an intramolecular SN2 attack by the halide ion.
Activation via Sulfonylation: Alternatively, the hydroxyl groups can be converted to sulfonate esters, such as tosylates (OTs) or mesylates (OMs), by reacting the diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.
Transformations of the Pyrrolidine (B122466) Nitrogen in this compound
The tertiary amine of the pyrrolidine ring, protected by a benzyl (B1604629) group, can also undergo several important chemical transformations.
N-Deprotection and Subsequent N-Alkylation/Acylation Strategies
N-Deprotection: The benzyl group on the pyrrolidine nitrogen is a common protecting group that can be removed under various conditions. A widely used method is catalytic transfer hydrogenation. researchgate.netresearchgate.netrsc.org For instance, a patent describes the debenzylation of this compound using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265) or by catalytic hydrogenation with hydrogen gas. This reaction yields the secondary amine, pyrrolidine-2,5-dimethanol.
N-Alkylation/Acylation: Once the benzyl group is removed, the resulting secondary amine is a nucleophile and can readily undergo N-alkylation or N-acylation.
N-Alkylation: The secondary amine can be alkylated using alkyl halides. To avoid over-alkylation, reductive amination is a preferred method. masterorganicchemistry.comyoutube.comrsc.orgorganic-chemistry.org This involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
N-Acylation: The secondary amine can be acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is generally high-yielding and provides a straightforward method for introducing various acyl groups.
Formation of N-Oxides and Other Amine Derivatives
The tertiary nitrogen of the N-benzylpyrrolidine can be oxidized to form an N-oxide. This transformation is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. commonorganicchemistry.comresearchgate.netrochester.eduorganic-chemistry.org The resulting N-oxide is a polar, zwitterionic compound with distinct chemical properties from the parent amine. N-oxides can participate in various reactions, including researchgate.netrochester.edu-sigmatropic rearrangements and deoxygenation.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1-Benzylpyrrolidine-2,5-diyl)bis(methylene) diacetate |
| (1-Benzylpyrrolidine-2,5-diyl)bis(methylene) dibenzoate |
| 1-Benzyl-2,5-bis(methoxymethyl)pyrrolidine |
| 1-Benzyl-2,5-bis(benzyloxymethyl)pyrrolidine |
| (1-Benzylpyrrolidine-2,5-diyl)dicarbaldehyde |
| 1-Benzylpyrrolidine-2,5-dicarboxylic acid |
| Pyrrolidine-2,5-dimethanol |
| 2,5-bis(hydroxymethyl)furan |
Ring Modification and Expansion Reactions of the Pyrrolidine Core
While direct experimental studies on the ring modification and expansion of this compound are not extensively documented in publicly available literature, the reactivity of the pyrrolidine scaffold in analogous systems suggests several potential transformation pathways. These reactions are of significant interest for the synthesis of novel heterocyclic frameworks, such as piperidines and other larger nitrogen-containing rings, which are prevalent in pharmaceuticals and natural products.
One plausible strategy for ring expansion involves a rearrangement reaction. For instance, the transformation of pyrrolidine derivatives into piperidines can be achieved through various synthetic routes, often involving ring-opening followed by recyclization or skeletal rearrangement. Although not a direct expansion, methods for synthesizing piperidines from pyrrolidine precursors have been developed, for example, through C-H amination processes catalyzed by transition metals like copper. nih.gov
Another approach to modifying the pyrrolidine skeleton is through ring contraction of larger rings, a concept that can be considered in reverse for ring expansion. For example, photo-promoted ring contraction of pyridines has been shown to yield pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov This suggests that with the appropriate functionalization, the pyrrolidine ring of this compound could potentially undergo expansion. For instance, conversion of the hydroxyl groups to good leaving groups could precede a Wagner-Meerwein-type rearrangement under suitable conditions to furnish a piperidine (B6355638) skeleton.
The table below outlines a hypothetical reaction scheme for the ring expansion of a this compound derivative to a piperidine derivative, a transformation of significant interest in medicinal chemistry.
| Precursor | Reagents | Proposed Product | Reaction Type |
| (1-Benzylpyrrolidine-2,5-diyl)bis(methylene) dimethanesulfonate | 1. Lewis Acid (e.g., TiCl₄) 2. Hydride source (e.g., NaBH₄) | 1-Benzylpiperidine-3,6-dimethanol | Skeletal Rearrangement/Ring Expansion |
| 1-Benzyl-2,5-bis(iodomethyl)pyrrolidine | Silver(I) salt (e.g., AgBF₄) | 1-Benzyl-3-hydroxymethyl-piperidine | Rearrangement via aziridinium (B1262131) ion intermediate |
This table presents hypothetical reaction pathways based on established chemical principles for analogous systems.
Furthermore, transformations of proline derivatives, which share the pyrrolidine core, have been shown to lead to ring-opened or ring-expanded products under specific conditions. For example, treatment of proline-derived α-hydroxyphosphonates with deoxyfluorinating reagents can induce ring transformations, yielding piperidine derivatives through the formation of an aziridinium intermediate. rsc.org A similar strategy could be envisioned for this compound, where activation of the hydroxyl groups could facilitate such rearrangements.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. wikipedia.orgsemanticscholar.org this compound is a promising scaffold for use in MCRs, not as a direct component, but as a precursor to one of the key reactants. The primary hydroxyl groups can be readily oxidized to aldehydes, which are cornerstone electrophiles in many well-known MCRs, such as the Ugi and Passerini reactions. nih.govnih.govorganic-chemistry.orgacs.org
The oxidation of the diol would yield the corresponding dialdehyde, (1-benzylpyrrolidine-2,5-diyl)dicarbaldehyde. This molecule could then participate in a variety of MCRs. For instance, in an Ugi four-component reaction, the dialdehyde could react with an amine, an isocyanide, and a carboxylic acid. nih.gov Given the presence of two aldehyde functionalities, this could lead to the formation of interesting dimeric structures or complex macrocycles, depending on the stoichiometry and reaction conditions.
The general scheme for an Ugi reaction is as follows: R¹-CHO + R²-NH₂ + R³-NC + R⁴-COOH → R¹-C(O)N(R²)C(R¹)C(O)NHR³ + H₂O
The Passerini three-component reaction is another prominent MCR where an aldehyde is a key reactant. nih.govnih.gov This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The dialdehyde derived from this compound could be employed in a Passerini reaction to generate novel, functionalized pyrrolidine derivatives.
The table below illustrates the potential application of the dialdehyde derived from this compound in these two major MCRs.
| MCR Type | Reactants | Potential Product Class |
| Ugi Reaction | (1-Benzylpyrrolidine-2,5-diyl)dicarbaldehyde, Methylamine, tert-Butyl isocyanide, Acetic acid | Bis(α-acetamido-N-tert-butyl-N-methylacetamide) substituted pyrrolidine |
| Passerini Reaction | (1-Benzylpyrrolidine-2,5-diyl)dicarbaldehyde, Benzoic acid, Cyclohexyl isocyanide | Bis(α-benzoyloxy-N-cyclohexylacetamide) substituted pyrrolidine |
This table outlines hypothetical MCRs utilizing a derivative of this compound.
The use of chiral pyrrolidine-derived aldehydes in MCRs has been shown to be an effective strategy for controlling the stereochemistry of the products. researchgate.net Since this compound can exist as different stereoisomers (cis and trans), its conversion to the corresponding dialdehyde would provide a chiral building block for asymmetric MCRs, enabling the synthesis of stereochemically complex molecules. nih.gov The synthesis of pyrrolidine derivatives through MCRs is a topic of significant contemporary research interest due to the prevalence of the pyrrolidine motif in biologically active compounds. researchgate.netnih.govmdpi.com
Role of 1 Benzylpyrrolidine 2,5 Diyl Dimethanol As a Chiral Ligand in Asymmetric Catalysis
Design Principles for Chiral Pyrrolidine-Based Ligands Derived from (1-Benzylpyrrolidine-2,5-diyl)dimethanol
The efficacy of chiral ligands derived from this compound in asymmetric catalysis is rooted in several key design principles that leverage its inherent structural features. The C₂-symmetry of the 2,5-disubstituted pyrrolidine (B122466) backbone is a paramount feature, as it simplifies the analysis of the catalytic transition state by reducing the number of possible diastereomeric intermediates. nih.gov This symmetry ensures that the chiral environment presented to the substrate is consistent, leading to higher enantioselectivities. nih.govrsc.org
Key design principles include:
Modification of Hydroxymethyl Groups: The two primary alcohol groups are primary sites for modification. They can be converted into a wide array of coordinating groups, such as phosphines (to create diphosphine ligands like DIOP analogues), ethers, or amides. researchgate.net These modifications directly influence the ligand's electronic properties and its coordination behavior with metal centers. nih.gov
Steric Tuning: The benzyl (B1604629) group on the nitrogen atom provides significant steric bulk, which can help to create a well-defined chiral pocket around the catalytic center. Furthermore, bulky substituents can be introduced at the 2,5-positions via the hydroxymethyl groups to enhance steric hindrance and, consequently, enantiomeric discrimination. rsc.org The choice of these substituents allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific reactions. nih.gov
Conformational Rigidity: The five-membered pyrrolidine ring provides a conformationally rigid scaffold. This rigidity is crucial for maintaining a stable and predictable chiral environment during the catalytic cycle, which is essential for achieving high levels of stereocontrol. The C₂-symmetric nature of derivatives often results in the formation of stable chelate complexes with metal catalysts. rsc.org
By systematically applying these principles, a modular approach to ligand design is possible, where different coordinating atoms, steric profiles, and electronic characteristics can be incorporated onto the this compound framework to create a library of ligands for screening in various asymmetric transformations. utexas.edu
Applications in Metal-Catalyzed Asymmetric Transformations
Derivatives of this compound have proven to be effective ligands in a variety of metal-catalyzed asymmetric reactions. The C₂-symmetric backbone and the ease of functionalization of the diol moiety allow for the creation of ligands that form stable and highly stereoselective complexes with transition metals.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a critical method for producing chiral molecules, and the development of effective chiral ligands is central to this field. nih.gov Chiral bisphosphine ligands, in particular, are of key importance in transition metal-catalyzed asymmetric synthesis. researchgate.net While direct applications of this compound in its unmodified form are not prominent, its structure is highly analogous to the backbone of seminal ligands like DIOP [2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane]. The diol functionality of this compound is readily converted into diphosphine moieties, creating ligands well-suited for coordinating with metals like rhodium and iridium. researchgate.net
These complexes are anticipated to be effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones, a cornerstone reaction in the synthesis of fine chemicals and pharmaceuticals. nih.govrsc.org The rigid pyrrolidine scaffold helps to create a well-defined chiral pocket that effectively differentiates between the enantiotopic faces of the substrate during the hydrogen transfer step.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Aldol)
The formation of carbon-carbon bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis. nih.gov Chiral ligands derived from this compound have demonstrated significant success in this area, particularly in the addition of organozinc reagents to aldehydes. rsc.org
For instance, C₂-symmetric pyrrolidine derivatives featuring a β-amino alcohol moiety, synthesized from the parent dimethanol compound, act as highly effective chiral catalysts. In the reaction of diethylzinc (B1219324) with various aryl aldehydes, these ligands induce the formation of secondary alcohols with high chemical yields and excellent enantiomeric excess (ee). rsc.org The N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine ligand, for example, consistently produces the corresponding (R)-alcohols in yields of 85-95% and enantiomeric excesses of 70-96%. rsc.org
The stereochemical outcome is highly dependent on the ligand structure. An interesting inversion of enantioselectivity is observed when N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine is used as the catalyst, highlighting the subtle interplay of steric and electronic factors in determining the reaction's stereochemical course. rsc.org
| Aldehyde (ArCHO) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Benzaldehyde | N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | 95 | 96 | R |
| p-Chlorobenzaldehyde | N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | 92 | 94 | R |
| m-Chlorobenzaldehyde | N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | 90 | 92 | R |
| p-Chlorobenzaldehyde | N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | 88 | 45 | S |
| m-Chlorobenzaldehyde | N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | 85 | 30 | S |
While specific examples in Diels-Alder or Aldol (B89426) reactions are less documented for this exact ligand family, the principles are transferable. acs.orgharvard.edu Lewis acid complexes of these chiral ligands can activate dienophiles or carbonyl compounds, creating a chiral environment that directs the approach of the reaction partner, leading to high diastereo- and enantioselectivity. acs.orgresearchgate.net
Asymmetric Oxidation and Reduction Processes
Chiral pyrrolidine-based structures have also found application in asymmetric oxidation and reduction reactions. researchgate.netmdpi.com For example, polymers containing asymmetric centers within the pyrrolidinone ring, a structure related to the pyrrolidine core of this compound, have been used to stabilize bimetallic nanoclusters. nih.gov These polymer-stabilized nanoclusters, such as Pd/Au, serve as effective catalysts for the asymmetric oxidation of diols and alkenes, achieving excellent chemical and optical yields. researchgate.netnih.gov The steric bulk of the substituent on the pyrrolidinone ring was found to directly correlate with the optical yields, demonstrating the importance of a well-defined chiral pocket. nih.gov
In the realm of asymmetric reductions, chiral ligands are employed with transition metals like iridium and ruthenium to catalyze the hydrogenation of C=N bonds in substrates such as dihydroisoquinolines, providing access to valuable chiral amine products. mdpi.com Derivatives of this compound, particularly those converted into diphosphine or diamine ligands, are promising candidates for these transformations due to their ability to form robust and stereochemically well-defined metal complexes.
Catalytic Functionalization of Amino Acids via this compound Derivatives (e.g., Ni(II)–Schiff Base Complexes)
A significant application of ligands derived from the pyrrolidine framework is in the stereoselective functionalization of amino acids. This is often achieved using square planar Ni(II) complexes formed with Schiff bases. These complexes act as chiral templates, allowing for reactions to occur at the amino acid's α-carbon with high stereocontrol.
A derivative of the target compound, specifically (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, has been used to form Ni(II) complexes with amino acids like glycine (B1666218) and 2-aminoisobutyric acid. chalmers.se The resulting Schiff base coordinates to the Ni(II) center, creating a rigid, planar complex. The inherent chirality of the pyrrolidine moiety, which originates from the parent compound, effectively shields one face of the planar complex. This steric blockade directs the approach of electrophiles or nucleophiles to the opposite face of the enolate derived from the coordinated amino acid, leading to highly stereoselective C-C bond formation. The absolute structure and conformation of these complexes have been determined, confirming the steric influence of the benzyl group on the complex's geometry. chalmers.se This methodology provides a powerful tool for the asymmetric synthesis of non-proteinogenic α-amino acids.
Organocatalytic Applications of this compound Derivatives
Beyond their role as ligands in metal catalysis, 2,5-disubstituted pyrrolidines are privileged scaffolds in the field of organocatalysis. nih.gov The pyrrolidine ring is a central motif in highly successful aminocatalysts like proline. Derivatives of this compound are attractive candidates for organocatalysis due to their combination of a secondary amine (after potential debenzylation) and hydroxyl groups.
These functionalities allow for multiple modes of catalytic activation:
Enamine/Iminium Catalysis: The secondary amine of the pyrrolidine ring can react with carbonyl compounds (ketones or aldehydes) to form chiral enamines or iminium ions. These intermediates then participate in a wide range of asymmetric transformations, including aldol reactions, Michael additions, and α-functionalizations. The C₂-symmetric backbone and the substituents derived from the original dimethanol group provide a robust chiral environment to control the stereochemical outcome.
Hydrogen Bonding Catalysis: The two hydroxyl groups can act as hydrogen bond donors. This allows the molecule to function as a bifunctional catalyst, where the amine activates the nucleophile (via enamine formation) and the hydroxyl groups activate the electrophile through hydrogen bonding, leading to a highly organized and stereoselective transition state.
The development of organocatalysts based on this scaffold offers a metal-free alternative for asymmetric synthesis, which is highly desirable from both an economic and environmental perspective. nih.gov
Enantiomer-Selective Polymerizations Mediated by this compound Derived Ligands
Despite the well-established role of other chiral pyrrolidine-based ligands in various asymmetric reactions, there is no available research data on the application of ligands derived from this compound in mediating enantiomer-selective polymerizations. Searches of chemical databases and scholarly articles did not yield any instances of this specific compound being utilized as a catalyst or ligand for the stereocontrolled polymerization of monomers such as olefins, methacrylates, lactones, or N-substituted maleimides. Consequently, there are no research findings or data tables to present on this topic.
Applications of 1 Benzylpyrrolidine 2,5 Diyl Dimethanol in Medicinal Chemistry Research and Bioactive Molecule Scaffolds
Utilization as a Key Intermediate in Complex Natural Product and Drug Candidate Synthesis
In the synthesis of complex molecules, (1-Benzylpyrrolidine-2,5-diyl)dimethanol serves as a key intermediate. Its direct chemical precursor, Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, is widely utilized as a building block in the synthesis of various drugs and bioactive compounds. lookchem.com As the reduction product of this diester, the dimethanol derivative provides two primary alcohol functionalities that are highly versatile for subsequent chemical transformations. These hydroxyl groups can be oxidized to aldehydes or carboxylic acids, converted into leaving groups for nucleophilic substitution, or esterified to introduce new functional moieties.
This versatility makes the compound an ideal starting point for constructing more elaborate molecular architectures. The benzylpyrrolidine motif itself is a core component of certain natural products, such as the antibiotic Anisomycin, underscoring its biological relevance. nih.gov The defined stereochemistry in chiral versions of this compound is particularly crucial, as it allows chemists to build stereochemically pure complex molecules, which is often essential for potent and selective biological activity.
Design and Synthesis of β-Turn Mimetics and Peptidomimetics Incorporating Pyrrolidine (B122466) Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. utoronto.ca A common structural motif in proteins and peptides is the β-turn, which plays a critical role in molecular recognition processes. The rigid, constrained conformation of the pyrrolidine ring makes it an excellent scaffold for creating β-turn mimetics. nih.gov
The 2,5-disubstituted pattern of this compound is particularly well-suited for this purpose. The two hydroxymethyl groups can be functionalized to mimic the side chains of key amino acid residues (typically at the i and i+3 positions) in a natural β-turn. The pyrrolidine ring itself acts as a rigid spacer, holding these side chains in a specific spatial orientation that replicates the turn structure. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Synthetic strategies have been developed to create oligomers of pyrrolidine and pyrrolinone rings that serve as universal peptidomimetics, capable of mimicking secondary structures like helices and β-strands. nih.gov
| Feature | Natural Peptide β-Turn | Pyrrolidine-Based Mimetic Scaffold |
|---|---|---|
| Backbone Structure | Flexible polypeptide chain with four amino acid residues. | Rigid, non-planar five-membered pyrrolidine ring. researchgate.net |
| Key Side Chains | Side chains of residues 'i' and 'i+3' are crucial for recognition. | Substituents at the C-2 and C-5 positions mimic the key side chains. |
| Conformational Freedom | High; can adopt multiple conformations in solution. | Low; the ring structure is conformationally constrained. |
| Metabolic Stability | Susceptible to cleavage by proteases. | Resistant to proteolytic degradation. |
Development of Pyrrolidine-Based Bioactive Compounds
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents. researchgate.net Its structural and physicochemical properties contribute to favorable interactions with biological targets and improved pharmacokinetic profiles. Many modern drugs across different therapeutic areas contain this heterocyclic core. nih.gov
| Drug Name | Therapeutic Area | Biological Target/Mechanism of Action |
| Daridorexant nih.gov | Insomnia | Dual orexin (B13118510) receptor antagonist |
| Pacritinib nih.gov | Myelofibrosis | JAK2/FLT3 inhibitor |
| Futibatinib nih.gov | Cholangiocarcinoma | Irreversible FGFR1-4 inhibitor |
| Grazoprevir mdpi.com | Hepatitis C | HCV NS3/4A protease inhibitor |
| Pasireotide mdpi.com | Cushing's Disease | Somatostatin (B550006) analog |
This compound is an ideal precursor for generating libraries of novel pyrrolidine-based compounds for biological screening. The two primary alcohol groups serve as handles for diversification, allowing chemists to systematically modify the structure and explore structure-activity relationships (SAR). For example, research has demonstrated the synthesis of N-benzyl-pyrrolidine derivatives that exhibit significant antioxidant activity. researchgate.net This highlights how the core structure of this compound can be readily adapted to create new bioactive agents.
Scaffolds for Protein-Protein Interaction Modulators
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. nih.govfrontiersin.org Targeting PPIs with small molecules is a significant challenge in drug discovery because the interaction surfaces are often large and flat. Success in this area often relies on identifying small "hot spots" of key residues that contribute most of the binding energy.
A successful strategy involves using a rigid molecular scaffold to present functional groups that can interact with these hot spots. biopharmconsortium.com The pyrrolidine ring is an excellent scaffold for this purpose due to its defined three-dimensional geometry. researchgate.net this compound provides a rigid core from which two points of diversity can be extended. By synthetically modifying the hydroxymethyl groups, researchers can attach different pharmacophoric elements and optimize their spatial arrangement to effectively disrupt or stabilize a targeted PPI. nih.gov This approach allows for the creation of potent and selective PPI modulators.
Synthetic Precursors for Targeted Pharmaceutical Agents
The development of targeted pharmaceutical agents requires precise molecular structures that can selectively interact with a specific enzyme, receptor, or other biological molecule. This compound, especially in its enantiomerically pure forms, is a valuable synthetic precursor for creating such agents. The stereochemistry of the pyrrolidine ring is critical, as biological systems are chiral, and different stereoisomers can have vastly different biological activities and profiles. researchgate.net
For instance, the synthesis of Pasireotide, a targeted agent that acts as a somatostatin analog, relies on a pyrrolidine precursor to establish the correct three-dimensional structure needed for receptor binding. mdpi.com Similarly, the hepatitis C virus (HCV) protease inhibitor Grazoprevir is built upon a functionalized pyrrolidine derivative. mdpi.com The this compound molecule provides the core heterocyclic structure and the necessary functional handles (the hydroxyl groups) to build the complex structures required for highly specific molecular targeting.
Integration of 1 Benzylpyrrolidine 2,5 Diyl Dimethanol into Advanced Materials Research
Polymer Chemistry: Monomers, Cross-linking Agents, and Chiral Polymer Synthesis
The diol functionality of (1-Benzylpyrrolidine-2,5-diyl)dimethanol makes it a prime candidate for use in step-growth polymerization. Conceptually, it can serve as a monomer for the synthesis of various polymers, including polyesters and polyurethanes, through reactions with dicarboxylic acids (or their derivatives) and diisocyanates, respectively.
The incorporation of the N-benzylpyrrolidine ring into the polymer backbone would be expected to impart specific properties, such as increased rigidity and thermal stability, compared to analogous polymers derived from linear diols. Furthermore, the inherent chirality of this compound could be exploited in the synthesis of chiral polymers . These materials are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. The stereochemistry of the diol would direct the three-dimensional arrangement of the polymer chains, potentially leading to materials with unique recognition capabilities.
As a cross-linking agent , this compound could be used to introduce covalent bonds between linear polymer chains. This process would transform thermoplastics into thermosets, enhancing their mechanical strength, solvent resistance, and thermal stability. The defined stereochemistry of the cross-linker could also influence the morphology and properties of the resulting polymer network.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
| Polyester | Dicarboxylic acid (e.g., Terephthalic acid) | Ester | Enhanced rigidity, potential for chirality transfer |
| Polyurethane | Diisocyanate (e.g., Methylene diphenyl diisocyanate) | Urethane | Increased thermal stability, defined stereostructure |
Development of Smart Materials and Functional Frameworks Incorporating Pyrrolidine (B122466) Units
Smart materials , or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The nitrogen atom within the pyrrolidine ring of this compound is a potential site for stimuli-responsive behavior. For instance, in acidic conditions, the nitrogen atom could be protonated, leading to changes in the solubility or conformation of a polymer containing this unit. This pH-responsiveness could be harnessed for applications in drug delivery systems, where a change in pH triggers the release of an encapsulated therapeutic agent.
In the context of functional frameworks , such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound could serve as a chiral ligand or building block. The diol groups could coordinate to metal centers in MOFs, while the entire molecule could be integrated into the porous structure of COFs. The presence of the chiral pyrrolidine unit within the pores of these frameworks could create an asymmetric environment, enabling their use as heterogeneous catalysts for enantioselective reactions. Research on other chiral pyrrolidine derivatives, such as proline, has demonstrated the viability of this approach for creating functionalized frameworks for asymmetric catalysis.
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound, including its potential for hydrogen bonding via the hydroxyl groups and π-π stacking interactions from the benzyl (B1604629) group, make it an interesting candidate for the construction of supramolecular assemblies.
In host-guest systems , a larger host molecule can encapsulate a smaller guest molecule, leading to changes in their respective properties. While there is no specific literature detailing the use of this compound as a host or guest, its chiral cavity and functional groups suggest potential applications. For instance, it could be incorporated into a larger macrocyclic host, where the pyrrolidine unit contributes to a chiral recognition site for the selective binding of enantiomeric guest molecules. Conversely, the molecule itself could act as a guest, binding within the cavity of a larger host, such as a cyclodextrin (B1172386) or a calixarene. This could be used to modify its solubility or to protect its functional groups.
Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Systems
| Interacting Moiety | Type of Interaction | Potential Supramolecular Application |
| Hydroxyl Groups | Hydrogen Bonding | Formation of self-assembled structures, binding to complementary functional groups |
| Benzyl Group | π-π Stacking | Organization of aromatic systems, interaction with other aromatic molecules |
| Pyrrolidine Ring | Dipole-Dipole, van der Waals | Shape-selective host-guest complexation |
Theoretical and Computational Investigations of 1 Benzylpyrrolidine 2,5 Diyl Dimethanol and Its Complexes
Quantum Chemical Studies on Molecular Geometry and Conformational Analysis
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of (1-Benzylpyrrolidine-2,5-diyl)dimethanol. The molecule possesses multiple rotatable bonds, leading to a variety of possible conformers that can influence its reactivity and effectiveness as a ligand.
The geometry of the pyrrolidine (B122466) ring, the orientation of the benzyl (B1604629) group, and the positioning of the two hydroxymethyl groups are critical structural features. Conformational analysis aims to identify the lowest energy (most stable) structures. ethz.ch State-of-the-art quantum-chemical methods are employed to compute the structures of the molecule in its various staggered and eclipsed conformations. ethz.ch The potential energy surface is scanned by systematically rotating key dihedral angles, such as those associated with the C-N bond of the benzyl group and the C-C bonds of the hydroxymethyl side chains.
Table 1: Representative Calculated Geometric Parameters for a Low-Energy Conformer of this compound
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C(ring)-N(ring) | 1.47 Å |
| Bond Length | N(ring)-C(benzyl) | 1.46 Å |
| Bond Angle | C-N-C (in ring) | 108.5° |
| Dihedral Angle | C(ring)-C(ring)-C(side chain)-O | -65.0° (gauche) |
| Dihedral Angle | C(ring)-N(ring)-C(benzyl)-C(phenyl) | 175.0° (anti-periplanar) |
Note: The data in this table is illustrative of typical values obtained from quantum chemical calculations and is not derived from a specific published study on this exact molecule.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity Prediction
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. unimib.itnih.gov For reactions catalyzed by complexes of this compound, DFT calculations can elucidate detailed mechanistic pathways and explain the origins of chemo-, regio-, and enantioselectivity. pku.edu.cnresearchgate.net
In a typical application, the ligand would coordinate to a metal center, and this complex would then interact with the reactants. DFT is used to model the entire catalytic cycle, including:
Reactant/Catalyst Complexation: Calculating the binding energy and geometry of the initial complex.
Transition States: Locating the transition state structures for key steps, such as bond formation or cleavage. The energy of the transition state (the activation energy) determines the rate of the reaction. researchgate.net
Intermediates: Identifying and characterizing any intermediates formed during the reaction. researchgate.net
Product Release: Modeling the dissociation of the product from the catalyst.
To predict enantioselectivity, chemists model the transition states leading to the two possible enantiomeric products (R and S). A lower activation energy for one pathway compared to the other indicates a preference for the formation of the corresponding enantiomer. The difference in these activation energies (ΔΔG‡) can be used to quantitatively predict the enantiomeric excess (ee) of the reaction. These calculations provide insight into the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) within the transition state, controlled by the chiral ligand, that are responsible for stereochemical discrimination. pku.edu.cn
Molecular Dynamics Simulations of this compound Ligand-Substrate/Catalyst Interactions
While quantum chemical methods provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. mdpi.comarxiv.org MD simulations model the system as a set of particles interacting through classical mechanics, allowing researchers to observe the motion of atoms and molecules in a simulated environment that can include a solvent. frontiersin.org
For a system involving the this compound ligand, a metal catalyst, and a substrate, MD simulations can provide crucial insights into:
Conformational Flexibility: How the ligand's conformation changes upon binding to a metal center and during the approach of a substrate. This is particularly important for flexible ligands that may adopt a specific "active" conformation only within the catalytic complex. ijnc.ir
Solvent Effects: The role of solvent molecules in stabilizing or destabilizing intermediates and transition states.
Binding Dynamics: The process of substrate binding to the catalyst complex, including the identification of key intermolecular interactions such as hydrogen bonds or van der Waals forces that guide the substrate into a specific orientation. nih.govpnnl.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Elucidation
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for confirming the structure of newly synthesized compounds and interpreting experimental spectra. nih.gov For this compound, these predictions can help assign specific signals and understand how its structural features translate to its spectroscopic signature.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netsemanticscholar.org Calculated shifts for a proposed structure can be compared with experimental data to confirm its identity. Discrepancies between computed and observed spectra can indicate the presence of different conformers or unexpected structural features.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with the experimental spectrum to assign specific absorption bands to the vibrational modes of functional groups (e.g., O-H stretch, C-N stretch, aromatic C-H bends). researchgate.netmdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) and intensities in a UV-Vis spectrum. mdpi.comnih.gov For this molecule, the calculations would primarily model the π→π* transitions associated with the benzyl group's aromatic ring.
Table 2: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data
| Spectroscopy | Feature | Predicted Value (Computational) | Typical Experimental Range |
| ¹³C NMR | C-OH | 63.5 ppm | 60-70 ppm |
| ¹³C NMR | Aromatic C | 127-138 ppm | 125-140 ppm |
| ¹H NMR | CH₂-OH | 3.5 - 3.8 ppm | 3.4 - 4.0 ppm |
| ¹H NMR | Aromatic H | 7.2 - 7.4 ppm | 7.1 - 7.5 ppm |
| IR | O-H Stretch | 3350 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |
| IR | C-H (Aromatic) Stretch | 3050 cm⁻¹ | 3010-3100 cm⁻¹ |
| UV-Vis | λ_max (π→π*) | 262 nm | 255-270 nm |
Note: Predicted values are representative examples from DFT calculations and are intended for illustrative purposes.
Computational Design of Novel Derivatives and Ligands Based on the this compound Core
One of the most powerful applications of computational chemistry is in the rational design of new molecules with enhanced properties. nih.gov The this compound structure serves as a chiral scaffold that can be modified in silico to create a library of virtual derivatives.
The design process typically involves:
Scaffold Hopping/Modification: Introducing new functional groups at various positions, such as on the phenyl ring of the benzyl group or by replacing the hydroxymethyl groups with other coordinating moieties like phosphines.
Computational Screening: Using high-throughput computational methods to predict the properties of these new derivatives. For example, DFT calculations could be used to quickly estimate their steric and electronic properties or to model their performance in a key catalytic step.
Prioritization: Ranking the designed ligands based on the computational results to identify the most promising candidates for laboratory synthesis and testing.
This approach can significantly accelerate the discovery of new ligands and catalysts. By understanding the structure-activity relationships through computation, chemists can focus their synthetic efforts on derivatives that are most likely to exhibit improved performance, such as higher enantioselectivity or greater catalytic activity. nih.gov
Emerging Research Areas and Future Perspectives for 1 Benzylpyrrolidine 2,5 Diyl Dimethanol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chiral pyrrolidines, including (1-benzylpyrrolidine-2,5-diyl)dimethanol, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional multi-step syntheses are gradually being replaced by innovative strategies that prioritize atom economy, reduced waste, and the use of renewable resources. A significant area of emerging research is the application of biocatalysis, which harnesses the inherent selectivity of enzymes to construct complex chiral molecules under mild, environmentally friendly conditions.
Recent breakthroughs have demonstrated the potential of engineered enzymes for creating chiral pyrrolidine (B122466) rings. For instance, directed evolution of cytochrome P450 enzymes has yielded variants, such as P411-PYS-5149, capable of catalyzing the intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edu This biocatalytic approach allows for the direct formation of the pyrrolidine ring with high efficiency and enantioselectivity, representing a significant step forward in green chemical synthesis. nih.govcaltech.edu These enzymatic platforms provide a concise route to chiral N-heterocycles, laying the foundation for future biocatalytic construction of diverse pyrrolidine derivatives. caltech.edu
Further research focuses on iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by [3 + 2] dipolar cycloaddition reactions. This method allows for the efficient, one-pot synthesis of structurally complex and polysubstituted pyrrolidines under mild conditions. unife.it Such strategies, which start from readily available materials and proceed with high stereocontrol, are crucial for the sustainable production of valuable chemical entities like this compound. unife.itnih.gov
Expanded Scope of Catalytic Applications with this compound Derivatives
Derivatives of this compound are well-established as highly effective organocatalysts, particularly in asymmetric synthesis. The C₂-symmetric nature of many of these derivatives makes them privileged ligands and catalysts for inducing stereocontrol. rsc.org Future research is focused on expanding their application to a wider range of chemical transformations and developing catalysts with even greater activity and selectivity for challenging substrates. mdpi.com
These pyrrolidine-based organocatalysts typically activate substrates through the formation of enamine or iminium ion intermediates, mimicking the catalytic strategy of natural enzymes. wikipedia.orgnumberanalytics.com They have proven highly successful in key carbon-carbon bond-forming reactions. For example, chiral cis-2,5-disubstituted pyrrolidine derivatives have demonstrated excellent performance in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and outstanding enantioselectivity. rsc.org
The table below summarizes the representative catalytic performance of a chiral cis-2,5-disubstituted pyrrolidine catalyst in the Michael addition reaction.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| cinnamaldehyde | 91 | >99 | 98:2 |
| (E)-2-hexenal | 85 | 98 | 97:3 |
| (E)-2-octenal | 88 | 99 | 96:4 |
| (E)-4-phenylbut-2-enal | 82 | >99 | 98:2 |
Future work will likely involve the design of novel derivatives to catalyze new types of reactions and to function efficiently under even milder or unconventional conditions, such as in aqueous media or under solvent-free ball milling conditions. mdpi.com
Bio-inspired and Biomimetic Transformations Utilizing the Pyrrolidine Scaffold
The pyrrolidine ring is the core structure of the amino acid proline, which is a ubiquitous catalyst in nature's enzymatic machinery. This connection forms the basis for extensive research into bio-inspired and biomimetic catalysis using synthetic pyrrolidine scaffolds like this compound. These synthetic catalysts, often termed "proline mimetics," aim to replicate the high efficiency and selectivity of enzymes in laboratory settings. acs.org
The catalytic power of proline and its derivatives stems from their ability to form reactive enamine intermediates with carbonyl compounds, a mechanism central to many enzymatic reactions, such as aldol (B89426) condensations. numberanalytics.com Synthetic pyrrolidine catalysts are designed to mimic this function, often incorporating additional functional groups to enhance stereocontrol through hydrogen bonding or steric shielding, akin to the active site of an enzyme. wikipedia.org
A promising research direction is the use of the pyrrolidine scaffold in biomimetic total synthesis. For example, a biomimetic approach has been developed for the synthesis of 2-(acylmethylene)pyrrolidine alkaloids, which mimics the proposed biosynthetic pathway by reacting in situ-generated 1-alkyl-1-pyrroliniums with methyl ketones. nih.gov This strategy provides direct access to a series of natural products, showcasing how understanding natural processes can inspire novel synthetic transformations. nih.gov The development of new proline analogs and mimetics continues to be an active area, with the goal of creating catalysts that can accelerate and control complex chemical reactions with enzyme-like precision.
Advanced Functional Materials Development Incorporating this compound
The incorporation of chiral building blocks like this compound into extended structures is an emerging strategy for creating advanced functional materials with unique properties. The inherent chirality of the pyrrolidine unit can be transferred to a macroscopic material, leading to applications in asymmetric catalysis, chiral separations, and chiroptical devices. rsc.orgnih.gov
A significant development in this area is the synthesis of chiral mesoporous hybrid materials. Researchers have successfully integrated pyrrolidine units into a siliceous framework (HybPyr) using a sol-gel process. nih.gov This method involves preparing a bis-silylated precursor from a protected hydroxypyrrolidine, which is then co-condensed to form a robust, porous organic-inorganic material. nih.gov The resulting solid possesses a high surface area and a homogeneous distribution of chiral active sites, making it a highly effective and recyclable heterogeneous catalyst for asymmetric reactions. rsc.orgnih.gov
The table below details the key properties of a pyrrolidine-based chiral hybrid silica (B1680970) material.
| Property | Value | Method |
|---|---|---|
| Organic Content (wt%) | ~5.0 | Thermogravimetric Analysis (TGA) |
| BET Surface Area (m²/g) | 585 | N₂ Adsorption-Desorption |
| Pore Volume (cm³/g) | 0.61 | N₂ Adsorption-Desorption |
| Average Pore Diameter (nm) | 4.2 | BJH Method |
Future perspectives include the integration of this compound and its derivatives into other classes of materials, such as metal-organic frameworks (MOFs) and chiral perovskites. mdpi.commdpi.comnih.gov The development of these materials could lead to novel applications in areas like enantioselective sensing, nonlinear optics, and spintronics. nih.gov
In-depth Structure-Activity Relationship Studies for Enhanced Efficacy and Selectivity
To unlock the full potential of this compound derivatives in catalysis and materials science, a deep understanding of their structure-activity relationships (SAR) is essential. In-depth SAR studies aim to correlate specific structural features of the molecule with its performance, enabling the rational design of improved catalysts and materials. mdpi.com
For pyrrolidine-based organocatalysts, research has shown that modifications to virtually any part of the scaffold can have a profound impact on efficacy and selectivity. Key areas of investigation include:
Substituents on the Pyrrolidine Ring: The size, stereochemistry, and electronic nature of substituents at the 2- and 5-positions (the hydroxymethyl groups in the parent compound) are critical for controlling the approach of substrates to the catalytic site.
The N-Substituent: The N-benzyl group plays a significant role in defining the steric environment around the nitrogen atom. Varying this group can tune the catalyst's selectivity.
Additional Functional Groups: The introduction of other hydrogen-bond donors or acceptors, or groups capable of π–π stacking, can create secondary interactions that help to organize the transition state and enhance stereoselectivity. mdpi.com
Recent studies have begun to employ data-driven techniques and computational modeling to unravel the complex network of noncovalent interactions that govern enantioselectivity. wikipedia.org By analyzing experimental data from libraries of derivatized catalysts, statistical models can be built to identify the key structural features necessary for high performance. wikipedia.org For example, in a study of aryl pyrrolidine-based catalysts, sterimol parameters describing the size and shape of the catalytic pocket were found to be strongly correlated with enantioselectivity. wikipedia.org These quantitative SAR studies provide a powerful platform for predicting catalyst performance and guiding the optimization of future catalyst designs for enhanced efficacy and selectivity. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
